

# physical and chemical properties of Beta-Zearalenol-d4

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Compound of Interest

Compound Name: Beta-Zearalenol-d4 (Major)

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# An In-depth Technical Guide to Beta-Zearalenold4

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological activities of Beta-Zearalenol-d4. The information is intended for researchers, scientists, and professionals involved in drug development and mycotoxin research.

# **Core Physical and Chemical Properties**

Beta-Zearalenol-d4 is the deuterated form of Beta-Zearalenol, a mycotoxin produced by various Fusarium species. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.

#### **Quantitative Data Summary**



Property	Value	Source(s)
Chemical Name	(3S,7S,11E)-3,4,5,6,7,8,9,10- Octahydro-7,14,16-trihydroxy- 3-methyl-1H-2- benzoxacyclotetradecin-1-one- d4	[1]
Synonyms	(-)-β-Zearalenol-d4; β-trans- Zearalenol-d4	[1]
Molecular Formula	C18H20D4O5	[1]
Molecular Weight	324.4 g/mol	[2][3]
CAS Number	1778735-09-3	[1]
Appearance	Off-White Solid	[1]
Purity	>95%	
Melting Point	Not available. For non-deuterated β-Zearalenol: 173-175°C.	[4]
Boiling Point	Not available.	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[5]
Storage Conditions	2-8°C, in an amber vial under an inert atmosphere.	[1]

# Spectroscopic Data Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of Beta-Zearalenol-d4. A datasheet of a reference standard material provides information on its mass spectrometric analysis. The deuterated nature of the molecule allows for clear differentiation from its non-deuterated counterpart in biological matrices.



#### Infrared (IR) Spectroscopy

The IR spectrum of Beta-Zearalenol-d4 has been characterized. The spectrum was obtained using a Bruker IFS-55 FTIR instrument with a DTGS detector, and the sample was prepared as a KBr tablet.

#### **Ultraviolet (UV) Spectroscopy**

UV spectroscopic data is available for Beta-Zearalenol-d4. Using a Cary 3 UV-Visible Spectrophotometer with methanol as the solvent, the following molar extinction coefficients (ε) were determined:

- $\epsilon$  at 313.0 nm = 4390
- ε at 273.5 nm = 10410

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Specific NMR spectral data for Beta-Zearalenol-d4 is not readily available in the reviewed literature. However, 2D-NMR methods have been successfully employed for the structural elucidation of glucosides of  $\beta$ -Zearalenol, confirming the position of glycosidic linkages and stereochemistry[6]. It is anticipated that  $^1H$  and  $^{13}C$  NMR spectra of Beta-Zearalenol-d4 would be very similar to those of the non-deuterated compound, with the exception of the signals corresponding to the deuterated positions, which would be absent in the  $^1H$  NMR and show characteristic changes in the  $^{13}C$  NMR spectrum.

# Experimental Protocols General Synthesis and Purification Strategy

A specific, detailed protocol for the chemical synthesis of Beta-Zearalenol-d4 is not readily available in the public domain. However, a general biosynthetic approach can be inferred from the literature on related compounds. The biosynthesis of zearalenone and its derivatives can be achieved through fermentation using various fungal strains, such as Fusarium graminearum[7]. For deuterated analogs, the synthesis would likely involve the use of deuterated precursors in the fermentation media.



Purification of zearalenone and its metabolites is typically achieved through a combination of solvent extraction and chromatographic techniques. A common procedure involves:

- Extraction: The fermented culture or sample matrix is extracted with an organic solvent mixture, such as acetonitrile/water.
- Cleanup: The crude extract is then purified using solid-phase extraction (SPE) or other chromatographic methods to remove interfering substances.
- Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the target compound to achieve high purity.

#### **Analytical Methodology: UPLC-MS/MS**

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of Beta-Zearalenol-d4 and its metabolites in complex matrices such as serum, urine, and food samples[8].

A typical UPLC-MS/MS protocol involves:

- Sample Preparation (QuEChERS-based):
  - Homogenize the sample.
  - Add an extraction solvent (e.g., acetonitrile with 1% acetic acid).
  - Add partitioning salts (e.g., MgSO<sub>4</sub>, NaCl).
  - Centrifuge to separate the layers.
  - The upper acetonitrile layer is collected for cleanup.
  - Cleanup is performed using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent.
  - The final extract is evaporated and reconstituted in the mobile phase for injection.
- Chromatographic Separation:



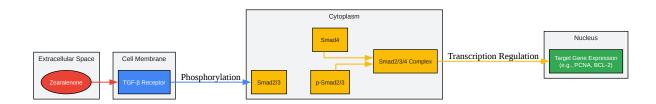
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
  - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

## **Biological Activity and Signaling Pathways**

Beta-Zearalenol, the non-deuterated analog of Beta-Zearalenol-d4, is a mycoestrogen that can bind to estrogen receptors and exert estrogenic effects. Its parent compound, zearalenone, and its metabolites are known to be involved in several cellular signaling pathways, leading to a range of biological effects, including reproductive toxicity and immunotoxicity.

## **TGF-β1/Smad3 Signaling Pathway**

Zearalenone has been shown to activate the Transforming Growth Factor-beta 1 (TGF- $\beta$ 1)/Smad3 signaling pathway. This can lead to the upregulation of genes involved in cell proliferation and may play a role in the uterine proliferative effects of the mycotoxin.





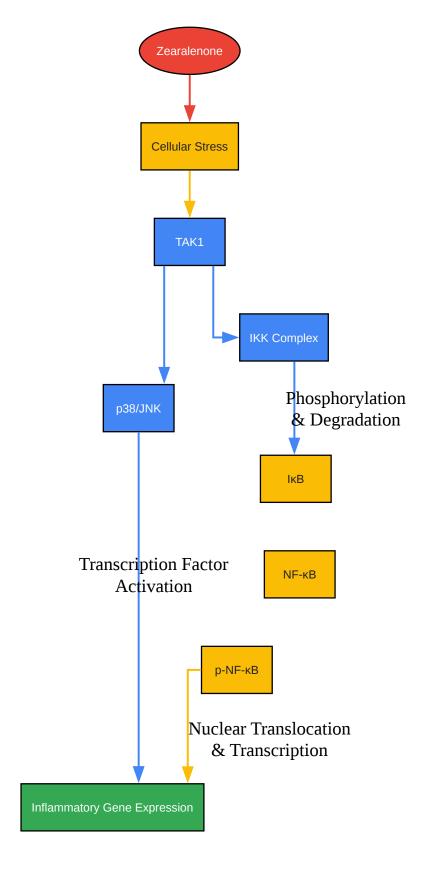
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TGF-β1/Smad3 Signaling Pathway Activation by Zearalenone.

#### MAPK/NF-kB Signaling Pathway

Zearalenone can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways. This can lead to altered expression of inflammatory cytokines and other immune response genes.





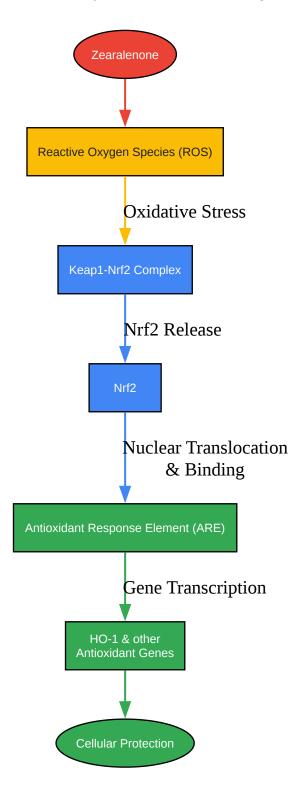
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MAPK/NF-κB Signaling Pathway Modulation by Zearalenone.



#### Nrf2/HO-1 Signaling Pathway

Zearalenone-induced oxidative stress can be counteracted by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes.



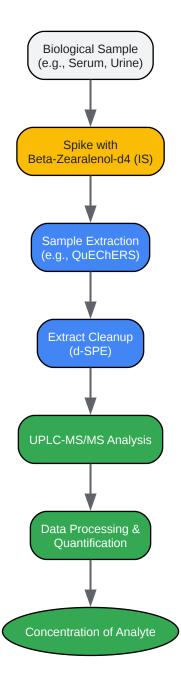


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Nrf2/HO-1 Signaling Pathway in Response to Zearalenone.

#### **Experimental Workflow for Analysis**

The following diagram illustrates a general workflow for the analysis of Beta-Zearalenol-d4 in a biological matrix.



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General Experimental Workflow for Beta-Zearalenol-d4 Analysis.

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